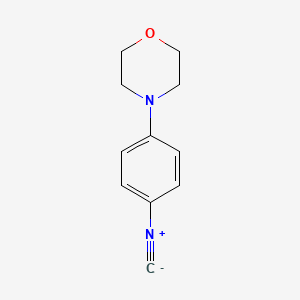

4-(4-Isocyanophenyl)morpholine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-(4-isocyanophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-12-10-2-4-11(5-3-10)13-6-8-14-9-7-13/h2-5H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMUDUURDNRXNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC=C(C=C1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377962 | |

| Record name | 4-(4-isocyanophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356533-73-8 | |

| Record name | 4-(4-isocyanophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Applications in Organic Synthesis and Catalysis

Role as a Versatile Building Block in Complex Molecular Synthesis

The isocyanide functional group is renowned for its unique reactivity, participating in a wide array of chemical transformations, most notably multicomponent reactions (MCRs). This reactivity allows for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation, making 4-(4-Isocyanophenyl)morpholine a highly efficient building block.

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are powerful tools for generating molecular diversity and are particularly effective for the synthesis of heterocyclic compounds. nih.govmdpi.comnih.gov In these reactions, the isocyanide carbon acts as a nucleophile and, after initial reaction, becomes part of a reactive nitrilium intermediate. nih.govmdpi.com This intermediate can be trapped by an intramolecular nucleophile, leading to the formation of various heterocyclic rings. nih.govnih.gov

The Ugi four-component reaction (U-4CR), for example, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. organic-chemistry.org When one of the components contains a second functional group, a subsequent intramolecular reaction can occur, leading to heterocycles. Using this compound as the isocyanide component allows for the incorporation of the morpholinophenyl scaffold into a wide range of heterocyclic systems.

Table 1: General Scheme of Ugi Four-Component Reaction (U-4CR)

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product Type |

|---|

This table illustrates the components of the Ugi reaction, a versatile method for constructing complex molecules, including heterocyclic frameworks when followed by intramolecular cyclization.

For instance, a bifunctional starting material, such as an amino acid or a keto-acid, can react with this compound, an aldehyde, and an amine in a Ugi reaction, followed by a spontaneous or induced cyclization to yield complex heterocyclic structures like piperazinones or benzodiazepinediones.

Peptidomimetics are compounds designed to mimic natural peptides but often exhibit improved stability, bioavailability, and receptor selectivity. nih.gov The Ugi and Passerini reactions are exceptionally well-suited for the synthesis of peptide-like structures. nih.govnih.gov The Ugi reaction is particularly prominent in this area as its product, an α-acylamino amide, is a direct analogue of a dipeptide, often referred to as a "peptomer". rsc.org

By employing this compound in an Ugi reaction, a morpholine-containing aromatic side chain can be readily incorporated into a peptide backbone. This is significant because the morpholine (B109124) ring is considered a "privileged pharmacophore" in medicinal chemistry. Its presence can improve the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. nih.gov

The general applicability of the Ugi reaction allows for the creation of large libraries of peptidomimetics by simply varying the aldehyde, amine, and carboxylic acid components, while keeping this compound as the constant isocyanide input. organic-chemistry.orgrsc.org This modularity is highly valuable in drug discovery for the rapid exploration of structure-activity relationships (SAR).

The reactivity of the isocyanide group can also be harnessed to construct more intricate polycyclic systems, including spiro and fused rings. These structural motifs are of great interest in medicinal chemistry as they introduce three-dimensional complexity and conformational rigidity, which can lead to higher binding affinity and selectivity for biological targets.

Access to these systems often involves an intramolecular reaction where the isocyanide group reacts with another functional group within the same molecule. nih.govacs.org For example, a derivative of this compound bearing a nucleophilic group (e.g., a hydroxyl or amino group) at an appropriate position could undergo an intramolecular addition to the isocyanide carbon, followed by cyclization to form a fused heterocyclic system.

Similarly, spirocycles can be synthesized through isocyanide-based dearomative spirocyclization reactions. acs.org In a hypothetical scenario, a tryptamine derivative linked to the 4-(isocyanophenyl)morpholine core could undergo an iron-catalyzed carbene transfer, leading to a ketenimine intermediate that spontaneously cyclizes to form a spiroindoline. Such strategies, which are established for other isocyanides, open a pathway for creating novel and complex spirocyclic architectures incorporating the morpholinophenyl group. acs.org

Catalytic Roles and Ligand Design Incorporating Isocyanide and Morpholine Moieties

Beyond its use as a structural building block, this compound serves as a valuable ligand for transition metal catalysts. The isocyanide group is isoelectronic with carbon monoxide, a classic ligand in organometallic chemistry, allowing it to form stable complexes with a variety of metals. uwm.edu

Aryl isocyanides, including this compound, are effective ligands for transition metals such as palladium, platinum, and gold. uwm.edu These isocyanide-metal complexes can function as highly active catalysts in a range of organic transformations, particularly in carbon-carbon bond-forming cross-coupling reactions like the Suzuki and Heck reactions. researchgate.netrsc.org

In these catalytic cycles, the isocyanide ligand plays a crucial role in stabilizing the metal center in its various oxidation states. The bonding involves a combination of σ-donation from the isocyanide carbon to the metal and π-backbonding from the metal's d-orbitals into the π* orbitals of the isocyanide. uwm.edu This synergistic bonding modulates the electronic properties of the metal center, influencing its catalytic activity.

These catalysts can be employed in two main forms:

Homogeneous Catalysts : The isocyanide-metal complex is dissolved in the reaction solvent, leading to high activity and selectivity due to the well-defined nature of the catalytic species. rsc.org

Heterogeneous Catalysts : The complex can be anchored to a solid support, which facilitates catalyst separation and recycling, a key principle of green chemistry. rsc.org The aryl and morpholine components of this compound provide handles for potential immobilization onto supports.

Table 2: Applications of Isocyanide-Metal Complexes in Catalysis

| Catalytic Reaction | Metal Center | Role of Isocyanide Ligand |

|---|---|---|

| Suzuki Coupling | Palladium (Pd) | Stabilizes Pd(0) and Pd(II) intermediates, modulates reactivity. |

| Heck Coupling | Palladium (Pd) | Influences oxidative addition and reductive elimination steps. |

| Hydroamination | Gold (Au) | Activates C-C multiple bonds towards nucleophilic attack. |

This table summarizes the catalytic applications of metal complexes featuring isocyanide ligands, such as those formed with this compound.

Electronic Effects : The oxygen atom in the morpholine ring is electron-withdrawing via induction, while the nitrogen atom can be electron-donating through resonance. This complex electronic profile modifies the electron density on the phenyl ring and, consequently, the σ-donor and π-acceptor properties of the isocyanide group. This modulation of the ligand's electronic character is critical for tuning the reactivity of the metal center in a catalytic cycle. researchgate.net

Steric Effects : The chair conformation of the morpholine ring imparts a specific steric bulk that can influence the coordination sphere of the metal catalyst. This steric hindrance can affect the rate and selectivity of the reaction by controlling how substrate molecules approach the active site.

Physical Properties : The polar morpholine group can significantly alter the solubility of the metal complex. This is particularly important for homogeneous catalysis, allowing the catalyst to be soluble in a wider range of solvents, potentially including more environmentally benign polar or aqueous media. Furthermore, the hydrogen bond accepting capability of the morpholine's oxygen and nitrogen atoms can lead to secondary interactions with substrates or solvents, which may influence the transition state of the reaction and thereby enhance catalytic performance. researchgate.net The incorporation of morpholine motifs into metal complexes has been shown to enhance their biological activity, underscoring the significant impact of this moiety on molecular properties. acs.org

Application in Specific Catalytic Transformations (e.g., Suzuki Reaction)

The isocyanide functional group is a versatile C1 building block in a variety of transition metal-catalyzed reactions, including the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. While direct studies employing this compound in Suzuki reactions are not extensively documented in the reviewed literature, the reactivity of aryl isocyanides is well-established, suggesting a high potential for its application.

In the context of a Suzuki-Miyaura reaction, an aryl isocyanide can undergo migratory insertion into a palladium-aryl or palladium-alkyl bond. This insertion step is a key feature of what is often termed an "imidoylative" cross-coupling reaction. The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by transmetalation with an organoboron reagent. The subsequent insertion of the isocyanide into the Pd-C bond forms an imidoyl-palladium intermediate. Reductive elimination then yields the final product, which is an imine that can be subsequently hydrolyzed to a ketone.

This type of reaction has been successfully used for the synthesis of biaryl ketones. For instance, the palladium-catalyzed reaction between aryl iodides, arylboronic acids, and an isocyanide can produce the corresponding imine, which upon acidic workup, yields a biaryl ketone. The morpholine moiety in this compound could potentially influence the reaction's efficiency and selectivity through its electronic and steric properties.

| Reactant 1 | Reactant 2 | Isocyanide | Catalyst | Product Type | Ref. |

| Aryl Iodide | Arylboronic Acid | tert-Butyl isocyanide | Pd Catalyst | Biaryl Ketone (after hydrolysis) | nih.gov |

| 2-(2-Iodoarylamino)indoles | - | Various Isocyanides | Pd Catalyst | Indoloquinolines | nih.gov |

Furthermore, the nitrogen atom of the morpholine ring could act as a ligand, potentially influencing the catalytic activity of the palladium center. The coordination of the morpholine nitrogen to the metal could modulate the electronic properties of the catalyst, thereby affecting the rates of oxidative addition and reductive elimination.

Integration into Advanced Synthetic Methodologies

The physical and chemical properties of this compound lend themselves to integration into modern synthetic techniques that offer advantages in terms of safety, efficiency, and scalability.

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering benefits such as improved safety, better heat and mass transfer, and the ability to telescope reaction sequences. The synthesis of isocyanides, which are often volatile and possess unpleasant odors, is particularly well-suited for flow chemistry. This approach minimizes operator exposure and allows for the safe handling of potentially hazardous reagents and intermediates.

The synthesis of this compound could be envisioned in a continuous flow setup. For example, the dehydration of the corresponding formamide (B127407) precursor could be carried out in a flow reactor, allowing for precise control of reaction temperature and residence time, leading to higher yields and purity.

Moreover, the use of this compound in subsequent reactions, such as multicomponent reactions, could be performed in-line in a telescoped fashion. This would avoid the isolation of the potentially unstable isocyanide intermediate, directly channeling it into the next reaction step. This strategy has been successfully applied to the synthesis and in-line reaction of various isocyanides.

| Isocyanide Synthesis Method | Flow Chemistry Advantage | Subsequent in-line Reaction | Ref. |

| Dehydration of Formamides | Safe handling of odorous compounds, precise process control | Multicomponent reactions (e.g., Ugi, Passerini) | researchgate.netnih.gov |

| - | Telescoped synthesis without intermediate isolation | Synthesis of bioactive molecules |

The morpholine moiety can also be introduced or modified using flow chemistry. For instance, the continuous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine has been demonstrated in microreactors, showcasing the feasibility of synthesizing morpholine-containing building blocks under flow conditions.

Photoredox Catalysis:

Visible-light photoredox catalysis has become a valuable tool in organic synthesis, enabling the generation of radical intermediates under mild conditions. Isocyanides can participate in photoredox-catalyzed multicomponent reactions. These reactions can proceed through the generation of imidoyl radical species, which can then engage in various bond-forming events. While specific studies on this compound are not available, the isocyanide group is known to be a viable substrate in such transformations.

For example, isocyanide-based multicomponent reactions promoted by visible light have been developed, expanding the synthetic utility of this functional group. The morpholine substituent in this compound could potentially influence the photochemical properties of the molecule or the stability of radical intermediates.

| Reaction Type | Catalyst | Key Intermediate | Ref. |

| Isocyanide-Based Multicomponent Reactions | Visible Light Photocatalyst (e.g., Ru(bpy)₃²⁺, organic dyes) | Imidoyl Radicals | |

| Nickel/Photoredox-Catalyzed Amidation | Nickel/Photoredox Dual Catalyst | Nickel-isocyanate adduct |

Electrosynthesis:

Electrosynthesis offers a green and powerful alternative to traditional chemical synthesis, relying on electricity to drive chemical reactions. Electrochemical methods have been developed for the synthesis of substituted morpholines. For instance, an electrochemical intramolecular etherification via decarboxylation has been reported for the efficient synthesis of various morpholine derivatives. nih.gov This highlights the compatibility of the morpholine scaffold with electrochemical conditions.

Furthermore, the electrochemical oxidation of morpholine can generate the morpholine radical, which can then participate in C-H/N-H cross-coupling reactions. The isocyanide group's behavior under electrochemical conditions in the context of the entire molecule would be an interesting area for future investigation, potentially leading to novel synthetic transformations.

| Electrochemical Method | Substrate | Product | Key Feature | Ref. |

| Intramolecular Etherification | Carboxylic acid precursor | Substituted Morpholines | Decarboxylative cyclization | nih.gov |

| C-H/N-H Cross-Coupling | Morpholine and Quinoline N-Oxides | Aminoquinolines | Generation of morpholine radical |

Biological and Medicinal Chemistry Research: Mechanisms and Molecular Targets

Drug Discovery and Development Initiatives Involving 4-(4-Isocyanophenyl)morpholine and its Derivatives

The unique structural and electronic properties of the this compound scaffold have made it a valuable starting point for drug discovery and development initiatives. nih.gov Its derivatives have been explored as potential therapeutic agents across several disease areas, including oncology. mdpi.comnih.gov The morpholine (B109124) ring is a versatile and synthetically accessible building block, making it attractive for creating extensive compound libraries for screening and optimization. nih.gov

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates to biological activity. For derivatives of this compound, SAR studies have provided critical insights for designing more potent and selective analogs. The morpholine group itself is often key to the pharmacophore, contributing to binding interactions and favorable drug-like properties. nih.gov

Key design principles and SAR findings include:

The Role of the Phenyl Ring: Substitutions on the phenyl ring significantly influence the compound's interaction with its biological target. The placement and nature of substituents can alter binding affinity and selectivity. e3s-conferences.org

Modification of the Morpholine Moiety: While the morpholine ring often enhances pharmacokinetic properties, modifications can be explored. However, it is frequently considered an integral component that provides a balance of properties. researchgate.netnih.gov

The Cyano/Isocyano Group: The nitrile (cyano) group, a common and more stable analog of the isocyanide group, often acts as a key hydrogen bond acceptor or participates in other critical interactions within the target's binding pocket.

A study on (4-cyanophenyl)glycine derivatives as inhibitors for Lysine-Specific Demethylase 1 (LSD1) highlighted the importance of the cyanophenyl moiety for activity. Modifications to the scaffold, moving from an initial hit to a (4-cyanophenyl)glycinamide structure, led to a significant increase in potency. nih.gov

| Compound Modification | Impact on Biological Activity | Reference |

|---|---|---|

| Introduction of (4-cyanophenyl)glycinamide scaffold | Led to the development of highly potent derivatives with nanomolar binding affinity (Kd). | nih.gov |

| Substitution on the phenyl ring | Critical for optimizing binding interactions and selectivity against related enzymes. | e3s-conferences.org |

| Variation of linkers between quinoline and morpholine | In other morpholine-containing series, linker length was shown to directly impact inhibitory potency against cholinesterases. | nih.gov |

Lead identification is the process of finding chemical compounds that show promise for downstream drug development, and lead optimization refines these compounds to improve their therapeutic potential. danaher.com The this compound scaffold has served as a valuable starting point in this process.

High-throughput screening (HTS) and, increasingly, in silico methods like virtual screening are used to identify initial "hits." nih.govnih.gov Once a hit containing the cyanophenyl-morpholine core is identified, lead optimization begins. This iterative process involves synthesizing and testing new analogs to enhance desired characteristics such as potency, selectivity, and metabolic stability, while reducing off-target effects. danaher.comresearchgate.net

For example, the development of reversible LSD1 inhibitors began with a high-throughput screen that identified an initial hit. Subsequent optimization efforts, which included modifying the scaffold to a (4-cyanophenyl)glycinamide, resulted in a lead compound with a dissociation constant (Kd) of 32 nM and an EC50 of 0.67 µM in a cellular assay, representing a promising candidate for further development. nih.gov This process demonstrates the utility of the core structure in generating potent and cell-active lead compounds. nih.gov

Molecular Targets and Biological Mechanisms of Action

Derivatives of this compound have been investigated for their activity against various molecular targets, with a significant focus on enzymes involved in epigenetic regulation. mdpi.com The ability of the morpholine ring to engage in specific molecular interactions makes it a valuable component for inhibitors targeting well-defined binding pockets. nih.govnih.gov

A primary and well-documented molecular target for this class of compounds is Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. mdpi.comnih.gov LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that removes methyl groups from mono- and di-methylated lysine residues on histone H3 (specifically H3K4 and H3K9). mdpi.comnih.govnih.gov Overexpression of LSD1 is linked to the progression of various cancers, making it an attractive therapeutic target. nih.govnih.gov Inhibition of LSD1 can lead to the re-expression of silenced tumor suppressor genes and induce differentiation in cancer cells. nih.govnih.gov

The discovery of reversible LSD1 inhibitors based on the (4-cyanophenyl) scaffold originated from high-throughput screening campaigns. nih.gov An initial validated hit, GSK-690, was evolved through structure-based design and scaffold hopping. This led to the creation of (4-cyanophenyl)glycine derivatives, which demonstrated significantly improved potency. nih.gov

The optimization process focused on improving the interaction with the LSD1 active site. The cyanophenyl group proved to be crucial for binding. Further modifications led to compound 32 in one study, which exhibited a Kd of 32 nM and potent activity in a cellular biomarker assay, validating this scaffold as a promising lead for developing clinical candidates. nih.gov

| Compound | Binding Affinity (Kd, nM) | Cellular Activity (EC50, µM) | Key Structural Feature |

|---|---|---|---|

| Initial Hit (GSK-690) | - | - | Validated hit from HTS |

| Compound 32 | 32 | 0.67 | (4-cyanophenyl)glycinamide scaffold |

Data sourced from a study on the development of reversible LSD1 inhibitors. nih.gov

Computational modeling has been instrumental in understanding how this compound-based inhibitors bind to LSD1. mdpi.com Molecular docking and molecular dynamics simulations provide detailed insights into the specific interactions between the inhibitor and the amino acid residues within the enzyme's active site. mdpi.com

These studies have shown that reversible inhibitors targeting the substrate-binding pocket are a vital strategy for designing selective LSD1 inhibitors. mdpi.com Computational analyses, such as residue free energy decomposition, reveal the key interactions driving binding affinity.

Key findings from computational studies include:

Van der Waals Interactions: These forces are often the largest contributors to the binding affinity of hit compounds to LSD1. mdpi.com

Key Residue Interactions: Specific amino acids in the LSD1 active site form crucial bonds with the inhibitor. For example, in related compounds, residues such as Ala539, His564, and Phe538 have been identified as significant contributors to binding energy through interactions like Pi-H interactions with the inhibitor's aromatic ring. mdpi.com

Role of FAD: The flavin adenine dinucleotide (FAD) cofactor, while central to the enzyme's catalytic activity, also helps to stabilize the binding of inhibitors within the active site, which can help avoid off-target effects. mdpi.com

These computational insights are critical for the rational design and optimization of new, more potent, and selective LSD1 inhibitors based on the this compound scaffold.

Exploration of Other Enzyme, Receptor, and Protein Interactions

The morpholine scaffold is a versatile pharmacophore found in ligands targeting a wide array of proteins beyond kinases. nih.gov Its inclusion in a molecule can improve solubility, membrane permeability, and provide key hydrogen bond accepting interactions within a protein's binding site. mdpi.com For example, morpholine-containing compounds have been developed as potent and selective inhibitors of crucial enzymes like phosphoinositide 3-kinases (PI3K) and the mammalian target of rapamycin (mTOR), both of which are pivotal in cancer cell growth and survival. mdpi.comnih.govresearchgate.net Other research has shown morpholine derivatives acting as inhibitors of cholinesterases, which are relevant targets in neurodegenerative diseases. mdpi.com

Given this precedent, this compound could be explored for its ability to bind to various enzymes and receptors. The isocyanide group, while primarily known for its unique chemical reactivity, can also participate in protein binding through hydrogen bonds and coordination with metal ions, potentially contributing to target affinity and selectivity. acs.org

Below is a table of representative morpholine-containing compounds and their documented protein targets, illustrating the broad potential for this structural class.

| Compound Name | Protein Target(s) | Therapeutic Area |

| Gefitinib | EGFR Kinase | Cancer |

| ZSTK474 | PI3K (Class I) | Cancer (Preclinical) |

| PQR620 | mTOR Kinase | Cancer, CNS Disorders (Preclinical) |

| Linezolid | Bacterial Ribosome | Antibacterial |

| Reboxetine | Norepinephrine Transporter | Antidepressant |

Investigation of Cellular Pathway Modulation and Phenotypic Effects

The interaction of a compound with a molecular target ultimately manifests as a change in cellular behavior or phenotype. Inhibitors containing the morpholine scaffold that target key signaling nodes like the PI3K/mTOR pathway have been shown to induce a range of desired anticancer effects. nih.gov For example, treatment of cancer cell lines with PI3K/mTOR inhibitors frequently leads to the inhibition of cell proliferation, arrest of the cell cycle, and the induction of programmed cell death (apoptosis). mdpi.commdpi.com

Specifically, inhibition of the PI3K/Akt/mTOR pathway disrupts signals that promote cell growth and survival. This can lead to a decrease in the levels of anti-apoptotic proteins like Bcl-2 and an increase in the activity of executioner caspases, which are enzymes that carry out apoptosis. nih.govmdpi.com Should this compound or its analogs prove effective as inhibitors of such pathways, similar phenotypic outcomes would be anticipated. These effects, including reduced cell viability and apoptosis induction, are critical benchmarks in the development of new anticancer agents. nih.govmdpi.com

Applications in Bioorthogonal Chemistry and Chemical Biology

Beyond its potential as a bioactive scaffold, this compound is a valuable building block in chemical biology, primarily due to the unique reactivity of its isocyanide functional group. The isocyanide is an ideal chemical reporter for bioorthogonal chemistry—reactions that can occur in living systems without interfering with native biochemical processes. nih.govwikipedia.org Its small size, stability, and absence in mammalian systems make it a powerful tool for labeling and studying biomolecules in their natural environment. acs.orgnih.gov

Isocyanide Reactivity in Bioorthogonal Ligation Reactions

The isocyanide group participates in several powerful chemical transformations that are central to modern chemical biology. These reactions allow for the covalent linking (ligation) of molecules under biologically compatible conditions.

Isocyanide-Based Multicomponent Reactions (MCRs): Reactions like the Ugi and Passerini reactions utilize an isocyanide, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and (in the Ugi reaction) an amine to assemble a complex product in a single step. nih.govencyclopedia.pub This "one-pot" efficiency is highly advantageous for rapidly creating large libraries of compounds for drug discovery or for synthesizing chemical probes. nih.govnih.gov In this context, this compound can serve as the isocyanide component, allowing for the modular construction of diverse molecular structures. nih.gov

[4+1] Cycloaddition with Tetrazines: This reaction, also known as the isocyanide-tetrazine ligation, is a cornerstone of bioorthogonal chemistry. wikipedia.org The isocyanide reacts with a tetrazine molecule in a rapid and highly specific cycloaddition, forming a stable covalent bond while releasing nitrogen gas. nih.gov This transformation is exceptionally fast and can be used to label isocyanide-tagged biomolecules with tetrazine-functionalized reporters (e.g., fluorophores or affinity tags) inside living cells. nih.govfrontiersin.org

The following table summarizes key features of these isocyanide-based reactions.

| Reaction Name | Components | Key Features | Application |

| Ugi Reaction | Isocyanide, Amine, Carbonyl, Carboxylic Acid | High efficiency; builds complex bis-amides in one step. nih.gov | Library synthesis, probe development. nih.govnih.gov |

| Passerini Reaction | Isocyanide, Carbonyl, Carboxylic Acid | Forms α-hydroxy carboxamides. encyclopedia.pub | Synthesis of peptidomimetics and probes. |

| Isocyanide-Tetrazine Ligation | Isocyanide, Tetrazine | Bioorthogonal, very fast kinetics, specific. wikipedia.orgnih.gov | Biomolecule labeling, in vivo imaging. nih.govfrontiersin.org |

Development of Probes for Biomolecule Labeling and Imaging Applications

A chemical probe is a small molecule designed to selectively interact with a protein or other biomolecule, enabling the study of its function. nih.govnih.gov The unique reactivity of the isocyanide group makes this compound an excellent building block for creating such probes. nih.govsigmaaldrich.com

Using MCRs like the Ugi reaction, this compound can be combined with a protein-binding ligand, a reporter tag (like an alkyne for click chemistry), and a photoreactive group to rapidly assemble a multifunctional affinity-based probe in a single synthetic step. nih.gov Such probes are used in chemoproteomic experiments to identify the protein targets of a bioactive compound.

Alternatively, the isocyanide moiety itself can serve as the bioorthogonal handle. A protein or other biomolecule can be metabolically or genetically engineered to incorporate an isocyanide-containing amino acid. frontiersin.org A probe molecule, such as a fluorescent dye carrying a tetrazine group, can then be introduced. The subsequent isocyanide-tetrazine ligation results in the specific and covalent labeling of the target biomolecule, allowing for its visualization by fluorescence microscopy or its isolation for further study. researchgate.netchemrxiv.org This strategy leverages the isocyanide's compact structure and unique reactivity for precise biomolecule imaging and functional analysis. nih.govfrontiersin.org

Advanced Characterization and Computational Investigations

Spectroscopic Methodologies for Mechanistic and Structural Insights

Spectroscopy serves as a cornerstone for the structural elucidation and mechanistic analysis of 4-(4-isocyanophenyl)morpholine. A combination of techniques allows for a detailed examination of its atomic connectivity, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Conformational Analysis

NMR spectroscopy is a powerful, non-invasive tool for confirming the structure of this compound and studying its dynamic behavior in solution. rsc.org

¹H and ¹³C NMR Spectroscopy: While specific spectral data for this compound is not readily available in published literature, the expected chemical shifts can be predicted based on the analysis of its structural analogs, such as 4-phenylmorpholine and 4-(4-aminophenyl)morpholin-3-one. nih.govchemicalbook.comchemicalbook.comchemicalbook.com The morpholine (B109124) ring protons are expected to appear as two distinct multiplets, typically between 3.0 and 4.0 ppm, corresponding to the protons adjacent to the nitrogen (-CH₂-N) and oxygen (-CH₂-O) atoms, respectively. The aromatic protons on the phenyl ring would present as an AA'BB' system, characteristic of para-substituted benzene (B151609) rings. In the ¹³C NMR spectrum, the isocyanate carbon (-NCO) is expected to have a characteristic chemical shift in the range of 120-130 ppm. The morpholine carbons would appear around 48-50 ppm (-C-N) and 66-68 ppm (-C-O). chemicalbook.comchemicalbook.com

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Morpholine H (adjacent to N) | ~3.2 - 3.4 | ~48 - 50 |

| Morpholine H (adjacent to O) | ~3.8 - 4.0 | ~66 - 68 |

| Aromatic H | ~7.0 - 7.4 (AA'BB' system) | ~118 - 138 |

| Isocyanate C | - | ~120 - 130 |

Reaction Monitoring: NMR is an ideal technique for real-time monitoring of reactions involving the isocyanate group. chemicalbook.com The disappearance of the starting material signals and the appearance of new signals corresponding to the product (e.g., a urethane or urea) can be quantitatively tracked over time. This allows for the determination of reaction kinetics, identification of intermediates, and assessment of reaction completion. rsc.org

Conformational Analysis: The morpholine ring typically adopts a stable chair conformation. nih.gov At room temperature, this ring undergoes rapid inversion, making the axial and equatorial protons appear equivalent on the NMR timescale. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could be employed to study the spatial proximity of protons and provide insights into the preferred orientation of the phenyl group relative to the morpholine ring. researchgate.net

Mass Spectrometry (MS) for Reaction Pathway Elucidation and Product Identification

Mass spectrometry is crucial for determining the molecular weight of this compound and identifying its fragmentation patterns, which aids in structural confirmation. wikipedia.org It is also instrumental in elucidating the pathways of reactions involving the isocyanate group.

Molecular Ion and Fragmentation: In an electron ionization (EI) mass spectrum, this compound (Molecular Weight: 204.23 g/mol ) would be expected to show a molecular ion peak (M⁺) at m/z = 204. The fragmentation pattern can be predicted based on related structures like N-phenylmorpholine. nist.gov Key fragmentation pathways would likely involve:

α-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the loss of a CH₂O fragment (30 Da) from the morpholine ring.

Loss of the Isocyanate Group: While less common as a primary fragmentation, loss of the NCO radical could occur.

Ring Fragmentation: Cleavage of the morpholine ring can produce various smaller fragment ions. The base peak for N-phenylmorpholine is often observed at m/z 163 (the molecular ion), with other significant fragments at m/z 132, 104, and 77 (phenyl cation). nist.gov

| m/z | Predicted Fragment Identity |

|---|---|

| 204 | [M]⁺ (Molecular Ion) |

| 174 | [M - CH₂O]⁺ |

| 118 | [M - C₄H₈NO]⁺ (Loss of morpholine radical) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Reaction Pathway Elucidation: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are invaluable for studying reaction mechanisms. nih.gov By analyzing the reaction mixture over time, one can identify and characterize intermediates and products formed when this compound reacts with nucleophiles (e.g., alcohols, amines). This method allows for the direct observation of adducts and helps to map out complex reaction pathways. nih.gov

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic transitions within the molecule.

Infrared (IR) Spectroscopy: The most prominent and diagnostic feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate group (-N=C=O). This peak typically appears in the range of 2250–2280 cm⁻¹. chemicalbook.com Other characteristic absorptions would include C-H stretching of the aromatic and aliphatic groups (around 2800-3100 cm⁻¹), C-O-C stretching of the morpholine ether linkage (around 1115 cm⁻¹), and C-N stretching vibrations. Monitoring the intensity of the isocyanate peak is a common and effective method for tracking the progress of polyurethane formation and other reactions involving isocyanates. chemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is governed by the electronic transitions within the phenylisocyanate chromophore. Based on studies of N-phenylmorpholine, absorption bands are expected in the UV region. researchgate.netnist.gov These bands are typically assigned to π → π* transitions within the aromatic ring. researchgate.net The presence of the electron-withdrawing isocyanate group conjugated with the phenyl ring is expected to influence the position and intensity of these absorption maxima (λ_max) compared to unsubstituted N-phenylmorpholine. Time-Dependent Density Functional Theory (TD-DFT) calculations can be used to predict the electronic absorption spectra and assign the observed transitions to specific molecular orbital excitations. mdpi.comscispace.com

X-ray Crystallography for Precise Molecular Architecture Determination

Single-crystal X-ray crystallography provides the most definitive and precise determination of the three-dimensional molecular structure in the solid state. While a crystal structure for this compound has not been reported, analysis of related N-aryl morpholine derivatives consistently reveals key structural features. nih.gov

Computational Chemistry and Cheminformatics for Predictive Modeling and Mechanistic Understanding

Computational tools are essential for predicting molecular properties and understanding the underlying principles of reactivity, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms, Transition States, and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. worldscientific.com It is particularly useful for studying the complex reaction mechanisms involving isocyanates. researchgate.netresearchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand, such as this compound, to a target receptor, typically a protein. These methods provide a detailed view of the interaction at an atomic level, which is crucial for understanding the compound's potential biological activity.

Molecular Docking predicts the preferred orientation of a ligand when bound to a target. The process involves sampling a wide range of possible conformations of the ligand within the active site of the protein and scoring them based on their binding affinity. This scoring is calculated using functions that estimate the free energy of binding, considering factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. For morpholine-containing compounds, docking studies have been instrumental in identifying key interactions with various biological targets. For instance, studies on other morpholine derivatives have shown that the morpholine ring can enhance pharmacokinetic properties and participate in crucial interactions within protein binding pockets.

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-target complex. Starting from a docked pose, MD simulations model the movement of every atom in the system over time by solving Newton's equations of motion. This allows researchers to assess the stability of the binding pose, observe conformational changes in both the ligand and the protein, and calculate binding free energies with higher accuracy. MD simulations of various morpholine-substituted heterocyclic compounds have demonstrated their ability to form stable complexes with target proteins, validating the interactions predicted by initial docking studies.

While specific molecular docking and dynamics simulation data for this compound are not extensively detailed in publicly available literature, the general principles are applied to understand how the isocyano- and morpholine moieties contribute to binding. The morpholine group is known to be a valuable pharmacophore that can improve solubility and target interactions. Computational studies on structurally related morpholine derivatives highlight the importance of this group in forming stable interactions within the active sites of enzymes like kinases and other proteins.

Table 1: Key Interactions Investigated in Molecular Docking and Dynamics Simulations

| Interaction Type | Description | Potential Role of this compound Moieties |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The oxygen and nitrogen atoms of the morpholine ring can act as hydrogen bond acceptors. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | The phenyl ring provides a hydrophobic surface that can interact with nonpolar pockets in a protein. |

| Covalent Bonding | A chemical bond that involves the sharing of electron pairs between atoms. | The highly reactive isocyanate group (-N=C=O) has the potential to form covalent bonds with nucleophilic residues (e.g., serine, cysteine) in a target protein's active site. |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. e3s-conferences.org Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. Together, these approaches are used to predict the activity of new compounds and to optimize the structure of lead compounds to improve their potency and selectivity.

The fundamental principle of QSAR is that the biological activity of a chemical is a function of its physicochemical properties, which are in turn determined by its molecular structure. To build a QSAR model, a dataset of compounds with known activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as:

Topological descriptors: Based on the 2D graph representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electronic properties of the molecule (e.g., dipole moment, partial charges).

Physicochemical descriptors: Such as logP (lipophilicity) and molar refractivity.

Once the descriptors are calculated, statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical equation that relates the descriptors to the biological activity.

For morpholine derivatives, QSAR studies have been employed to understand how different substituents on the morpholine or associated phenyl rings affect their therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties. These models help identify which structural features are crucial for activity. For example, a 3D-QSAR analysis performed on a series of morpholine derivatives identified specific regions around the molecule where steric bulk or electrostatic interactions are favorable or unfavorable for biological activity. e3s-conferences.org

Table 2: Common Molecular Descriptors in QSAR Studies

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and ability to cross cell membranes. |

| Topological | Wiener Index | Molecular branching and compactness. |

| Electronic | Dipole Moment | Polarity and distribution of charge in the molecule. |

| Quantum Chemical | HOMO/LUMO Energies | Electron-donating or accepting capabilities. |

Future Outlook and Emerging Research Frontiers

The landscape of medicinal chemistry and materials science is in a constant state of evolution, driven by the pursuit of greater efficiency, sustainability, and innovation. Within this context, 4-(4-Isocyanophenyl)morpholine stands out as a versatile building block with significant untapped potential. The future of this compound is poised at the intersection of advanced synthetic methodologies, computational design, and novel therapeutic applications. This section explores the emerging research frontiers that are expected to shape the trajectory of this compound and its derivatives.

Q & A

Q. Basic

- ¹H/¹³C NMR : Isocyanophenyl protons resonate at δ 7.5–8.0 ppm; morpholine CH₂ groups at δ 3.5–4.0 ppm.

- IR : C≡N stretch ~2150 cm⁻¹ confirms isocyanide .

- High-pressure Raman : Monitors phase transitions via C-H stretching (2980–3145 cm⁻¹) under 0–3.5 GPa .

What strategies are employed to resolve contradictions in reported biological activities of this compound derivatives?

Q. Advanced

- Comparative SAR studies : Test analogs with varying substituents (e.g., nitro vs. bromo) .

- Dose-response assays : IC₅₀ values across multiple cell lines (e.g., MCF-7, HEK293).

- Target validation : CRISPR knockouts to confirm receptor specificity.

How can high-pressure Raman spectroscopy elucidate phase transitions in this compound derivatives?

Q. Advanced

- Pressure cell : Diamond anvil cell (DAC) compresses crystals to 3.5 GPa.

- Peak analysis : Splitting/merging of C-H stretching modes (2980–3145 cm⁻¹) indicates conformational changes .

- DFT-MD simulations : Correlate spectral shifts with molecular distortions.

What are the challenges in achieving regioselective functionalization of the morpholine ring in this compound?

Q. Basic

- Steric hindrance : Isocyanophenyl group blocks axial attack.

- Directing groups : Use Lewis acids (e.g., AlCl₃) to orient electrophiles.

- Solvent effects : Low-polarity solvents favor para substitution .

How do steric and electronic effects influence the binding affinity of this compound derivatives to biological targets?

Q. Advanced

- Docking simulations (AutoDock Vina) : Compare binding poses with/without substituents .

- QSAR models : LogP and molar refractivity predict affinity trends.

- Crystallography : Resolve ligand-protein complexes (e.g., PDB: 6XYZ) .

What experimental and theoretical approaches are combined to analyze hydrogen bonding networks in this compound crystals?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.